Kinase Selectivity Profile: Cdk1-IN-4 vs. Ro-3306
Cdk1-IN-4 demonstrates a 14-fold selectivity window for CDK1 (IC50 = 44.52 nM) over CDK2 (IC50 = 624.93 nM), and a 3-fold selectivity over CDK5 (IC50 = 135.22 nM) . In contrast, the widely used CDK1 inhibitor Ro-3306 exhibits high-affinity binding (Kd < 100 nM) not only to CDK1 but also to a broader panel of kinases including CDK2, DYRK1A, DYRK1B, GSK3A, GSK3B, PRKCD, and STK17A at Kd < 1 µM [1]. Specifically, Ro-3306 displays Ki values of 340 nM for CDK2/E, 318 nM for PKCδ, and 497 nM for SGK .
| Evidence Dimension | Kinase selectivity (CDK1 vs. CDK2) |
|---|---|
| Target Compound Data | CDK1 IC50 = 44.52 nM; CDK2 IC50 = 624.93 nM (14-fold selectivity) |
| Comparator Or Baseline | Ro-3306: CDK1 Ki = 35 nM; CDK2 Ki = 340 nM (9.7-fold selectivity); also binds DYRK1A/B, GSK3A/B, PRKCD, STK17A (Kd < 1 µM) |
| Quantified Difference | Cdk1-IN-4 shows 14-fold CDK1/CDK2 selectivity; Ro-3306 shows 9.7-fold selectivity and additional off-target engagement |
| Conditions | Biochemical kinase inhibition assays; IC50 values for Cdk1-IN-4; Ki values for Ro-3306; Kd values from HMS LINCS |
Why This Matters
Cdk1-IN-4 provides a cleaner CDK1 selectivity profile with fewer sub-micromolar off-target kinase interactions, reducing confounding variables in mechanistic studies of CDK1-specific functions.
- [1] HMS LINCS Database. RO-3306 Target Affinity Spectrum (Kd values). Available online: https://lincs.hms.harvard.edu/db/sm/10104-101-1/ (accessed on 2026-04-18). View Source
